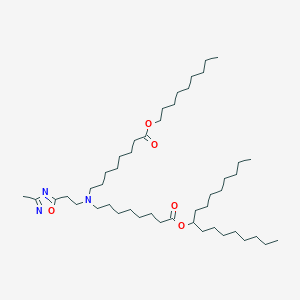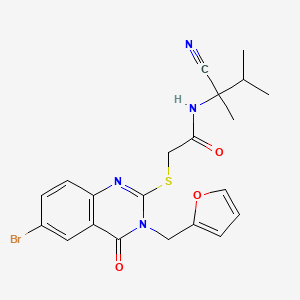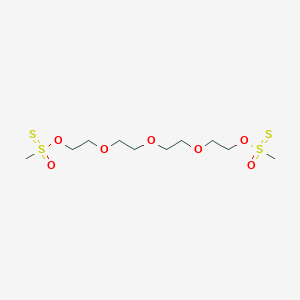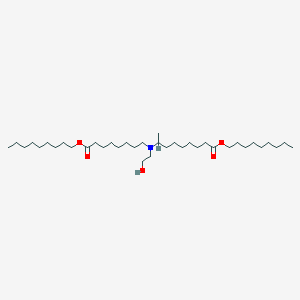
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which also contains hydroxyl, methyl, and nitro substituents. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-hydroxy-2-methylbenzenesulfonyl fluoride using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- may involve large-scale nitration reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-3-nitrobenzenesulfonyl fluoride.
Reduction: Formation of 4-hydroxy-2-methyl-3-aminobenzenesulfonyl fluoride.
Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction is often mediated by nucleophilic attack from amino acid residues within the enzyme’s active site, resulting in the formation of a stable enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- can be compared with other benzenesulfonyl derivatives, such as:
Benzenesulfonylfluoride, 4-hydroxy-2-methyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
Benzenesulfonylfluoride, 4-hydroxy-3-nitro-: Lacks the methyl group, which can influence its chemical properties and applications.
Benzenesulfonylfluoride, 2-methyl-3-nitro-: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of the hydroxyl, methyl, and nitro groups in Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- imparts unique chemical properties that distinguish it from other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
23379-32-0 |
|---|---|
Formule moléculaire |
C7H6FNO5S |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6FNO5S/c1-4-6(15(8,13)14)3-2-5(10)7(4)9(11)12/h2-3,10H,1H3 |
Clé InChI |
AQKUPMORZULSMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)


![(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride](/img/structure/B13359000.png)
![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
![3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13359016.png)



![2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13359036.png)

![3-[(1-adamantylsulfanyl)methyl]-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359049.png)

